molecular formula C44H67N13O9 B12391480 Ala-Pro-Arg-Leu-Arg-Phe-Tyr

Ala-Pro-Arg-Leu-Arg-Phe-Tyr

Cat. No.: B12391480
M. Wt: 922.1 g/mol
InChI Key: NXTLZAZOGADWPA-OLPQHFNPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Bag Cell Peptide (1-7) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The amino-terminal protecting group is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, with its carboxyl group activated, is coupled to the free amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like a-Bag Cell Peptide (1-7) often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Chemical Reactions Analysis

Types of Reactions

a-Bag Cell Peptide (1-7) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acid residues, which can be used to study the peptide’s structure and function .

Mechanism of Action

a-Bag Cell Peptide (1-7) exerts its effects by binding to specific receptors on the surface of neurons in the left upper quadrant. This binding inhibits the neurons and prevents the depolarization of bag cells. The peptide acts through a mechanism involving the modulation of ion channels and intracellular signaling pathways, ultimately leading to the inhibition of neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

a-Bag Cell Peptide (1-7) is unique due to its specific sequence and ability to inhibit neurons in the left upper quadrant while preventing the depolarization of bag cells. This specificity makes it a valuable tool for studying neuronal regulation and developing potential therapeutic agents .

Properties

Molecular Formula

C44H67N13O9

Molecular Weight

922.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C44H67N13O9/c1-25(2)22-32(54-37(60)31(13-8-20-51-44(48)49)53-40(63)35-14-9-21-57(35)41(64)26(3)45)38(61)52-30(12-7-19-50-43(46)47)36(59)55-33(23-27-10-5-4-6-11-27)39(62)56-34(42(65)66)24-28-15-17-29(58)18-16-28/h4-6,10-11,15-18,25-26,30-35,58H,7-9,12-14,19-24,45H2,1-3H3,(H,52,61)(H,53,63)(H,54,60)(H,55,59)(H,56,62)(H,65,66)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

NXTLZAZOGADWPA-OLPQHFNPSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N

Origin of Product

United States

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